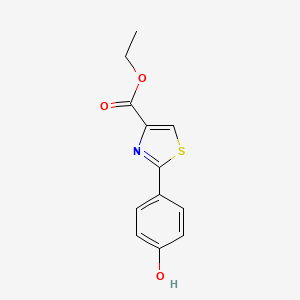

Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-(4-hydroxyphenyl)-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3S/c1-2-16-12(15)10-7-17-11(13-10)8-3-5-9(14)6-4-8/h3-7,14H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKQDDUPBNHWQGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Guide to the Synthesis and Characterization of Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. Thiazole derivatives are known to exhibit a wide range of biological activities, making this scaffold a significant target for synthetic chemists. This document outlines a probable synthetic route based on the well-established Hantzsch thiazole synthesis and presents predicted characterization data based on structurally similar compounds.

Introduction

Thiazole moieties are integral components of many pharmacologically active compounds. Their presence in various natural products and synthetic drugs underscores their importance in the design of novel therapeutic agents. This compound, with its phenolic and ester functional groups, presents a versatile platform for further chemical modifications and biological screening. This guide details a proposed laboratory-scale synthesis and the analytical techniques required for its structural elucidation and purity assessment.

Proposed Synthesis Pathway

The synthesis of this compound can be achieved via the Hantzsch thiazole synthesis. This method involves the condensation reaction between a thioamide and an α-halocarbonyl compound. For the target molecule, the proposed reactants are 4-hydroxythiobenzamide and ethyl bromopyruvate.

Experimental Protocols

The following experimental protocols are proposed based on standard procedures for the Hantzsch thiazole synthesis of analogous compounds.

Synthesis of this compound

Materials:

-

4-hydroxythiobenzamide

-

Ethyl bromopyruvate

-

Ethanol (absolute)

-

Sodium bicarbonate

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-hydroxythiobenzamide (1 equivalent) in absolute ethanol.

-

To this solution, add ethyl bromopyruvate (1.1 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion of the reaction, allow the mixture to cool to room temperature.

-

Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine solution.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure this compound.

Characterization Methods

The structure and purity of the synthesized compound should be confirmed using the following analytical techniques:

-

Melting Point: Determined using a calibrated melting point apparatus.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the characteristic functional groups. The spectrum is typically recorded using KBr pellets.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra are recorded to elucidate the molecular structure. Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃) can be used as the solvent.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound. Electrospray ionization (ESI) is a common technique for this analysis.

Predicted Characterization Data

The following tables summarize the predicted quantitative data for this compound based on the analysis of structurally similar compounds found in the literature.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₁₂H₁₁NO₃S |

| Molecular Weight | 249.29 g/mol |

| Appearance | Pale yellow to white solid |

| Melting Point | 180-190 °C (estimated) |

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Peaks/Shifts |

| FT-IR (KBr, cm⁻¹) | ~3400-3200 (O-H stretch, phenolic), ~3100 (C-H stretch, aromatic), ~1720 (C=O stretch, ester), ~1600, 1580, 1500 (C=C stretch, aromatic), ~1250 (C-O stretch, ester and phenol) |

| ¹H NMR (DMSO-d₆, ppm) | ~10.0 (s, 1H, -OH), ~8.1 (s, 1H, thiazole-H), ~7.8 (d, 2H, Ar-H), ~6.9 (d, 2H, Ar-H), ~4.3 (q, 2H, -OCH₂CH₃), ~1.3 (t, 3H, -OCH₂CH₃) |

| ¹³C NMR (DMSO-d₆, ppm) | ~170 (C=O, ester), ~162 (thiazole-C2), ~160 (Ar-C-OH), ~145 (thiazole-C4), ~129 (Ar-CH), ~125 (thiazole-C5), ~122 (Ar-C), ~116 (Ar-CH), ~61 (-OCH₂CH₃), ~14 (-OCH₂CH₃) |

| Mass Spec. (ESI-MS) | m/z: 250.05 [M+H]⁺, 272.03 [M+Na]⁺ |

Characterization Workflow

The logical flow for the characterization of the synthesized compound is outlined below.

Applications in Drug Development

Thiazole derivatives are a cornerstone in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities. These include, but are not limited to, anticancer, antimicrobial, anti-inflammatory, and antiviral properties. The 2-(4-hydroxyphenyl)thiazole scaffold, in particular, is of significant interest as the phenolic hydroxyl group can mimic the tyrosine residue in protein binding sites and also serves as a handle for the synthesis of more complex derivatives through ether or ester linkages. This allows for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity for various biological targets.

Conclusion

This technical guide provides a comprehensive, albeit predictive, framework for the synthesis and characterization of this compound. The proposed Hantzsch synthesis protocol is a reliable and well-documented method for obtaining thiazole derivatives. The predicted characterization data serves as a benchmark for researchers aiming to synthesize and identify this compound. The versatile structure of the target molecule makes it a valuable building block for the development of novel therapeutic agents, warranting further investigation into its synthesis and biological evaluation.

Spectroscopic and Structural Elucidation of Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its thiazole core, coupled with a hydroxyphenyl moiety, makes it a valuable scaffold for the synthesis of various biologically active molecules. This technical guide provides a summary of the available spectroscopic data for a closely related analog, Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate , due to the limited availability of published experimental data for the title compound. The provided data offers valuable insights into the expected spectral characteristics of this compound.

Spectroscopic Data of a Structural Analog: Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate

The following data is for Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate, which features an additional methyl group at the 4-position and the carboxylate group at the 5-position of the thiazole ring.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is a critical tool for determining the elemental composition and exact mass of a compound.

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | 264.0689 | 264.0689 |

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The spectrum of the analog would be expected to show characteristic absorptions for the O-H, C=O, C=N, and C-S bonds.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H (Phenol) | 3400-3200 (broad) |

| C-H (Aromatic) | 3100-3000 |

| C-H (Aliphatic) | 3000-2850 |

| C=O (Ester) | ~1700 |

| C=N (Thiazole) | ~1610 |

| C=C (Aromatic) | ~1590, 1500 |

| C-O (Ester/Phenol) | 1300-1000 |

| C-S (Thiazole) | 700-600 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for elucidating the detailed molecular structure, including the connectivity and chemical environment of atoms.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~1.3 | Triplet | 3H | -OCH₂CH₃ |

| ~2.5 | Singlet | 3H | -CH₃ (on thiazole) |

| ~4.3 | Quartet | 2H | -OCH₂ CH₃ |

| ~6.9 | Doublet | 2H | Ar-H (ortho to -OH) |

| ~7.7 | Doublet | 2H | Ar-H (meta to -OH) |

| ~8.0 | Singlet | 1H | Thiazole-H (position 5) |

| ~9.8 | Singlet | 1H | Ar-OH |

| Chemical Shift (δ) ppm | Assignment |

| ~14 | -OCH₂CH₃ |

| ~17 | -CH₃ (on thiazole) |

| ~61 | -OCH₂ CH₃ |

| ~116 | Ar-C (ortho to -OH) |

| ~122 | Thiazole-C5 |

| ~129 | Ar-C (meta to -OH) |

| ~148 | Thiazole-C4 |

| ~158 | Ar-C (ipso to -OH) |

| ~162 | C =O (Ester) |

| ~168 | Thiazole-C2 |

Experimental Protocols

Detailed experimental protocols for acquiring the above data are crucial for reproducibility. While specific instrument parameters may vary, the general methodologies are outlined below.

High-Resolution Mass Spectrometry (HRMS)

-

Instrumentation : A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is typically used.

-

Ionization Source : Electrospray ionization (ESI) is a common technique for this type of molecule.

-

Sample Preparation : The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, at a low concentration (e.g., 1 mg/mL) and introduced into the mass spectrometer.

Infrared (IR) Spectroscopy

-

Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Sample Preparation : For solid samples, a KBr pellet is prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

-

Data Acquisition : The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to obtain well-resolved spectra.

-

Sample Preparation : The sample is dissolved in a deuterated solvent, such as DMSO-d₆ or CDCl₃. Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing.

-

Data Acquisition : Standard pulse sequences are used to acquire ¹H and ¹³C NMR spectra.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound.

Caption: A generalized workflow for the synthesis and spectroscopic characterization of a chemical compound.

This guide provides a foundational understanding of the expected spectroscopic properties of this compound based on the data of a close structural analog. Researchers can use this information as a reference for the characterization of this and similar molecules.

Physical and chemical properties of Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate, a heterocyclic organic compound, holds significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its core structure, featuring a thiazole ring linked to a hydroxyphenyl group, serves as a versatile scaffold for the synthesis of various biologically active molecules. This technical guide provides a comprehensive overview of the known physical and chemical properties, experimental protocols for its synthesis and characterization, and insights into its potential biological activities, with a focus on its role as a key intermediate in the development of novel therapeutics. All quantitative data is presented in structured tables for clarity, and detailed experimental methodologies are provided. Visual diagrams generated using Graphviz are included to illustrate key chemical synthesis and potential biological pathways.

Chemical and Physical Properties

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 113334-60-4 | [1][2] |

| Molecular Formula | C12H11NO3S | [1][2] |

| Molecular Weight | 249.29 g/mol | [3] |

| Melting Point | No data available | [4] |

| Boiling Point | No data available | [4] |

| Solubility | No data available | [4] |

| Appearance | Pale yellow powder (predicted) | [5] |

Table 2: Spectroscopic Data Identifiers for this compound

| Spectroscopic Data | Identifier | Source(s) |

| ¹H NMR | Data not explicitly available in searches | |

| ¹³C NMR | Data not explicitly available in searches | |

| Mass Spectrometry | Data not explicitly available in searches | |

| IR Spectroscopy | Data not explicitly available in searches |

Experimental Protocols

Synthesis of this compound

While a specific, detailed experimental protocol for the direct synthesis of this compound is not explicitly available, a general and widely used method for the synthesis of 2-arylthiazole-4-carboxylates is the Hantzsch thiazole synthesis. This method involves the condensation of a thioamide with an α-haloketone or α-halo-β-ketoester. In this case, 4-hydroxythiobenzamide would be reacted with ethyl bromopyruvate.

General Experimental Protocol (Hantzsch Thiazole Synthesis):

-

Reaction Setup: A solution of 4-hydroxythiobenzamide (1 equivalent) in a suitable solvent, such as ethanol or dimethylformamide (DMF), is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Addition of Reagents: Ethyl bromopyruvate (1 equivalent) is added to the solution.

-

Reaction Conditions: The reaction mixture is heated to reflux and stirred for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure.

-

Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to afford the pure this compound.

Characterization Methods

The synthesized compound would be characterized using standard analytical techniques to confirm its structure and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded to elucidate the chemical structure of the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular weight and elemental composition.

-

Infrared (IR) Spectroscopy: IR spectroscopy would be employed to identify the characteristic functional groups present in the molecule, such as the hydroxyl (-OH), ester carbonyl (C=O), and thiazole ring vibrations.

Biological Activity and Potential Applications

Thiazole derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The 2-phenylthiazole scaffold, in particular, has been identified as a promising pharmacophore for the development of cholinesterase inhibitors for the potential treatment of Alzheimer's disease.

Cholinesterase Inhibition

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are enzymes that hydrolyze the neurotransmitter acetylcholine. The inhibition of these enzymes is a key therapeutic strategy for managing the symptoms of Alzheimer's disease by increasing the levels of acetylcholine in the brain. Several studies have reported that 2-arylthiazole derivatives exhibit significant inhibitory activity against both AChE and BChE. While specific IC50 values for this compound are not available, it has been synthesized as a key intermediate for more complex cholinesterase inhibitors.

The proposed mechanism of action involves the binding of the thiazole derivative to the active site of the cholinesterase enzyme, thereby preventing the breakdown of acetylcholine.

Conclusion

This compound is a molecule of significant interest due to its foundational role in the synthesis of potentially therapeutic compounds. While a comprehensive dataset of its physical and chemical properties is yet to be fully established in the public domain, its structural motifs suggest a high potential for biological activity, particularly as a cholinesterase inhibitor. The experimental protocols outlined in this guide provide a basis for its synthesis and characterization, paving the way for further research into its specific biological functions and applications in drug development. Further investigation is warranted to fully elucidate its properties and therapeutic potential.

References

- 1. European Journal of Life Sciences » Submission » Synthesis of thiazole derivatives as cholinesterase inhibitors with antioxidant activity [dergipark.org.tr]

- 2. Ethyl 2-(4-hydroxyphenyl)-1,3-thiazole-4-carboxylate - C12H11NO3S | CSSB00000274355 [chem-space.com]

- 3. 2-(4-HYDROXY-PHENYL)-THIAZOLE-4-CARBOXYLIC ACID ETHYL ESTER | 11334-60-4 [chemicalbook.com]

- 4. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 113334-60-4 Name: [xixisys.com]

- 5. Ethyl 2-aminothiazole-4-carboxylate | C6H8N2O2S | CID 73216 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide on the Biological Activities of Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate Derivatives

For Researchers, Scientists, and Drug Development Professionals

The thiazole ring is a cornerstone in medicinal chemistry, forming the structural backbone of numerous pharmacologically active compounds. Its unique chemical properties allow it to serve as a versatile scaffold in the design of novel therapeutic agents. Within this class, derivatives of Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate have emerged as a particularly promising group, demonstrating a wide spectrum of biological activities. This guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of these derivatives, supported by quantitative data, experimental protocols, and workflow visualizations.

General Synthesis Overview

The synthesis of this compound derivatives typically involves multi-step chemical reactions. A common route is the Hantzsch thiazole synthesis, where a key step involves the condensation of a thiosemicarbazone with an α-haloketone. Subsequent modifications are then made to the core structure to generate a library of derivatives. For instance, the hydroxyl group on the phenyl ring or the carboxylate group can be modified to introduce different functional moieties, leading to compounds with diverse biological profiles.

A generalized synthetic pathway often starts with commercially available materials and proceeds through several intermediate steps. The reaction progress is typically monitored using techniques like Thin-Layer Chromatography (TLC).[1] The final products are purified and their structures confirmed using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and mass spectrometry.[2][3]

References

- 1. jptcp.com [jptcp.com]

- 2. Synthesis of Novel Thiazole Based 1,2,3-Triazole Derivatives as Inhibitors of Glioblastoma Cancer Cells [ajgreenchem.com]

- 3. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]

In-Silico Docking of Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of in-silico docking studies on Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate and its analogs. Thiazole-containing compounds are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This document summarizes quantitative data from various studies, details experimental protocols for in-silico analysis, and presents visual workflows and pathways to facilitate a deeper understanding of the structure-activity relationships of these promising compounds.

Data Presentation: Quantitative Insights into Biological Activity

The following tables summarize the biological activities and in-silico docking results for various analogs of this compound.

Table 1: Anticancer and Antimicrobial Activities of Thiazole Derivatives

| Compound ID | Target/Cell Line | Activity Metric | Value | Reference |

| 4c | MCF-7 | IC50 | 2.57 ± 0.16 µM | [1] |

| 4c | HepG2 | IC50 | 7.26 ± 0.44 µM | [1] |

| 4a | MCF-7 | IC50 | 12.7 ± 0.77 µM | [1] |

| 4a | HepG2 | IC50 | 6.69 ± 0.41 µM | [1] |

| PVS 03 | MDAMB-231 | IC50 | Not specified, but showed best activity | [2] |

| 13a | E. coli | MIC | 93.7 µg/mL | [3] |

| 13a | P. aeruginosa | MIC | 62.5 µg/mL | [3] |

| 13a | S. aureus | MIC | 46.9 µg/mL | [3] |

| 13a | B. subtilis | MIC | 62.5 µg/mL | [3] |

| 13a | C. albicans | MIC | 7.8 µg/mL | [3] |

| 13a | Aspergillus flavus | MIC | 5.8 µg/mL | [3] |

| 2b | S. aureus | Zone of Inhibition | 17.32 mm | [4] |

| 2j | E. coli | Zone of Inhibition | 16.71 mm | [4] |

Table 2: Antiglycation and Antioxidant Activities of Ethyl 2-(2-arylidene-1-alkylhydrazinyl)thiazole-4-carboxylates

| Compound ID | Activity | IC50 (µM) | Reference |

| 1j | Antiglycation | 1.848 ± 0.646 | [5] |

| 1k | Antiglycation | 0.0004 ± 1.097 | [5] |

| Aminoguanidine (Standard) | Antiglycation | 25.50 ± 0.337 | [5] |

| 2g | Antioxidant (%FRSA) | 84.46 ± 0.13 | [6][7] |

| 2h | Antioxidant (%FRSA) | 74.50 ± 0.37 | [6][7] |

Table 3: Molecular Docking Scores of Thiazole Derivatives

| Compound ID | Target Protein | Docking Score (kcal/mol) | Reference |

| PVS 03 | EGFR | -7.811 | [2] |

| 1j | Not Specified | -9.25 | [5] |

| 1k | Not Specified | -8.42 | [5] |

| 2j | 1KZN | -6.8 | [4] |

| Chloramphenicol (Standard) | 1KZN | -7.4 | [4] |

| 10a | EGFR Kinase | -3.4 | [8] |

| 6d | EGFR Kinase | -3.0 | [8] |

Experimental Protocols: A Guide to In-Silico Docking

The following protocol outlines a generalized workflow for performing in-silico molecular docking studies, based on methodologies cited in the reviewed literature.

1. Protein Preparation:

-

Obtaining the Structure: The three-dimensional crystal structure of the target protein is typically downloaded from the Protein Data Bank (PDB).

-

Preparation: The protein structure is prepared by removing water molecules, co-crystallized ligands, and any other heteroatoms. Hydrogen atoms are added to the protein, and appropriate charges are assigned to the amino acid residues.

2. Ligand Preparation:

-

Structure Generation: The 2D structures of the this compound analogs are drawn using chemical drawing software.

-

3D Conversion and Optimization: The 2D structures are converted into 3D structures. Energy minimization is then performed using a suitable force field to obtain the most stable, low-energy conformation of the ligand.

3. Grid Generation:

-

Binding Site Identification: The active site or binding pocket of the protein is identified. This is often determined from the location of a co-crystallized ligand in the PDB structure or through computational prediction methods.

-

Grid Box Definition: A grid box is generated around the identified binding site. This box defines the three-dimensional space where the docking software will search for favorable binding poses of the ligand.

4. Molecular Docking:

-

Docking Algorithm: A docking program (e.g., AutoDock, Glide, GOLD) is used to systematically place the prepared ligand into the defined grid box of the target protein. The algorithm explores various conformations and orientations of the ligand within the active site.

-

Scoring Function: A scoring function is used to estimate the binding affinity for each generated pose. These functions calculate a score (e.g., in kcal/mol) that represents the predicted strength of the protein-ligand interaction.

5. Analysis of Results:

-

Pose Selection: The docked poses are ranked based on their docking scores. The pose with the most favorable score is typically considered the most likely binding mode.

-

Interaction Analysis: The interactions between the best-ranked ligand pose and the amino acid residues of the protein's active site are analyzed. This includes identifying hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that contribute to the binding affinity.

Mandatory Visualizations

Experimental Workflow

Caption: A generalized workflow for in-silico molecular docking studies.

Logical Relationship in Drug Design

Caption: Logical workflow for the design and optimization of thiazole analogs.

Potential Signaling Pathway: PI3K/Akt/mTOR

Given that many thiazole derivatives are investigated for their anticancer properties, the PI3K/Akt/mTOR pathway is a common target. The following diagram illustrates a simplified representation of this pathway.

Caption: Simplified PI3K/Akt/mTOR signaling pathway, a potential target for anticancer thiazole analogs.

References

- 1. mdpi.com [mdpi.com]

- 2. jptcp.com [jptcp.com]

- 3. Design, synthesis and docking studies of novel thiazole derivatives incorporating pyridine moiety and assessment as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. impactfactor.org [impactfactor.org]

- 5. Synthesis and in Silico Docking Studies of Ethyl 2-(2-Arylidene-1-alkylhydrazinyl)thiazole-4-carboxylates as Antiglycating Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, antioxidant, antimicrobial and antiviral docking studies of ethyl 2-(2-(arylidene)hydrazinyl)thiazole-4-carboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Design, efficient synthesis and molecular docking of some novel thiazolyl-pyrazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

The Structural Dance: Unraveling the Structure-Activity Relationship of Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate Derivatives for Therapeutic Advantage

A deep dive into the chemical architecture and biological performance of a promising class of therapeutic agents, this technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of the structure-activity relationships (SAR) governing ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate derivatives. Through a detailed examination of synthetic methodologies, quantitative biological data, and mechanistic pathways, this document illuminates the key structural motifs crucial for eliciting potent and selective pharmacological responses.

The thiazole scaffold, a five-membered heterocyclic ring containing both sulfur and nitrogen, is a cornerstone in medicinal chemistry, featuring in a multitude of clinically approved drugs. The specific architectural arrangement of this compound provides a versatile template for chemical modification, allowing for the fine-tuning of its physicochemical and pharmacokinetic properties. This guide synthesizes the current understanding of how modifications to this core structure influence its biological activity, with a particular focus on anticancer applications.

Quantitative Structure-Activity Relationship: A Tabular Summary

While a comprehensive SAR study on the exact this compound scaffold is not extensively documented in publicly available literature, valuable insights can be gleaned from closely related 2-phenylthiazole-4-carboxamide derivatives. The following table summarizes the in vitro cytotoxic activity of a series of these analogs against various human cancer cell lines. The data highlights how substitutions on the pendant phenyl ring modulate anticancer potency.

| Compound ID | R Group (Substitution on Phenyl Ring) | T47D (Breast Cancer) IC50 (µg/mL) | Caco-2 (Colorectal Cancer) IC50 (µg/mL) | HT-29 (Colon Cancer) IC50 (µg/mL) |

| 1a | H | > 50 | > 50 | > 50 |

| 1b | 4-OCH₃ | 25.1 | 15.8 | 30.2 |

| 1c | 2-OCH₃ | 10.5 | 22.4 | 9.8 |

| 1d | 3-F | 8.9 | 9.2 | 9.5 |

Data extrapolated from studies on 2-phenylthiazole-4-carboxamide derivatives, which serve as a close structural surrogate for SAR analysis.[1][2]

Key Insights from SAR Data:

-

Influence of Methoxy Groups: The introduction of a methoxy group at the 4-position of the phenyl ring (Compound 1b) moderately enhances activity against Caco-2 cells, while a 2-methoxy substituent (Compound 1c) leads to a more pronounced increase in potency against T47D and HT-29 cell lines.[1][2]

-

Impact of Halogenation: A fluorine atom at the 3-position (Compound 1d) results in a significant improvement in cytotoxic activity across all tested cell lines, with IC50 values dropping below 10 µg/mL.[1]

Experimental Protocols: Synthesis and Biological Evaluation

The synthesis of the core this compound and its derivatives, along with their subsequent biological evaluation, follows established methodologies in medicinal chemistry.

General Synthetic Procedure for 2-Arylthiazole-4-carboxylic Acid Derivatives

The synthesis of the title compounds and their analogs generally proceeds via a Hantzsch thiazole synthesis.

Step 1: Synthesis of the Thiazole Core

A typical procedure involves the reaction of a substituted thiobenzamide with ethyl bromopyruvate in a suitable solvent like ethanol. The reaction mixture is heated under reflux for several hours. Upon cooling, the product precipitates and can be collected by filtration and purified by recrystallization. For the synthesis of the core compound, 4-hydroxythiobenzamide would be the starting material.

Step 2: Derivatization (Amide Formation - for analogs in the table)

For the synthesis of the carboxamide derivatives, the corresponding ethyl ester is first hydrolyzed to the carboxylic acid using a base such as sodium hydroxide. The resulting carboxylic acid is then coupled with a desired amine in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and an additive such as hydroxybenzotriazole (HOBt) in an inert solvent like dichloromethane (DCM).

In Vitro Cytotoxicity Assay (MTT Assay)

The anticancer activity of the synthesized compounds is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

-

Cell Seeding: Human cancer cell lines (e.g., T47D, Caco-2, HT-29) are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, the MTT solution is added to each well, and the plates are incubated for a further 3-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization and Absorbance Reading: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Determination: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.

Visualizing the Path to Discovery and Action

To better understand the workflow and the potential mechanisms of action of these compounds, the following diagrams are provided.

The presented data and methodologies underscore the potential of the this compound scaffold as a promising starting point for the development of novel therapeutic agents. Further derivatization and systematic biological evaluation are warranted to fully explore the therapeutic potential of this chemical class. The insights provided in this guide aim to facilitate these future research and development endeavors.

References

Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate: A Technical Overview of its Presumed Anticancer Mechanism of Action

For: Researchers, Scientists, and Drug Development Professionals

Abstract: Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate (EHT) is a synthetic compound belonging to the thiazole class of heterocyclic molecules. While direct studies on EHT are limited, extensive research on structurally similar thiazole derivatives provides a strong basis for predicting its mechanism of action in cancer cells. This document synthesizes the available evidence on related compounds to propose a comprehensive technical guide on the core anticancer activities of EHT. It is hypothesized that EHT exerts its effects through the modulation of key signaling pathways involved in cell proliferation, survival, and angiogenesis, including the inhibition of receptor tyrosine kinases and disruption of microtubule dynamics. This guide presents quantitative data from related compounds, detailed experimental protocols for assessing its activity, and visual representations of the implicated signaling pathways.

Core Mechanism of Action

Based on the established activities of analogous 2-(4-hydroxyphenyl)thiazole and thiazole-4-carboxylate derivatives, EHT is predicted to function as a multi-targeting anticancer agent. The primary mechanisms are likely to involve:

-

Inhibition of Receptor Tyrosine Kinases (RTKs): The thiazole scaffold is a common feature in inhibitors of key RTKs that are often dysregulated in cancer.[1][2] EHT's 2-(4-hydroxyphenyl) moiety makes it a candidate for targeting the ATP-binding sites of kinases such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[3][4][5][6] Inhibition of these receptors would disrupt downstream signaling cascades responsible for cell proliferation, survival, and angiogenesis.

-

Disruption of Tubulin Polymerization: Many thiazole-containing compounds are known to interfere with microtubule dynamics by binding to the colchicine-binding site of tubulin.[7][8][9][10] This action prevents the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

-

Induction of Apoptosis: By inhibiting critical survival pathways and disrupting the cell cycle, EHT is expected to induce programmed cell death (apoptosis).[11][12][13] This can be mediated through both intrinsic (mitochondrial) and extrinsic pathways, often involving the activation of caspases.

-

Cell Cycle Arrest: Interference with signaling pathways that regulate cell cycle progression, such as those downstream of EGFR, and the direct disruption of microtubule function, would likely cause cancer cells to arrest at specific checkpoints, primarily G1/S or G2/M, preventing their division.[5][11]

Signaling Pathways

The anticancer effects of EHT are likely mediated through the modulation of the following key signaling pathways:

EGFR Signaling Pathway

The inhibition of EGFR by EHT would block the activation of downstream pathways like RAS/MAPK and PI3K/Akt, which are crucial for cell proliferation and survival.

Caption: Proposed inhibition of the EGFR signaling pathway by EHT.

VEGFR-2 Signaling Pathway

By inhibiting VEGFR-2, EHT would likely suppress angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize.

Caption: Proposed inhibition of the VEGFR-2 signaling pathway by EHT.

Apoptosis Induction Pathway

The culmination of RTK inhibition and cell cycle disruption is the induction of apoptosis, likely involving the activation of caspases.

Caption: Proposed pathway for apoptosis induction by EHT.

Quantitative Data

The following table summarizes the half-maximal inhibitory concentrations (IC50) of various thiazole derivatives against different cancer cell lines, providing a reference for the potential potency of EHT.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Thiazole-based Chalcones | Ovar-3 (Ovarian) | 1.55 - 2.95 | [7] |

| MDA-MB-468 (Breast) | 1.55 - 2.95 | [7] | |

| 2,4-Disubstituted Thiazoles | HepG2 (Liver) | 3.35 - 18.69 | [10] |

| MCF-7 (Breast) | 3.35 - 18.69 | [10] | |

| HCT116 (Colon) | 3.35 - 18.69 | [10] | |

| HeLa (Cervical) | 3.35 - 18.69 | [10] | |

| Thiazolyl-Pyrazolines | A549 (Lung) | 2.9 - 4.2 | [14] |

| H441 (Lung) | 3.8 - 4.8 | [14] | |

| NCI-H1650 (Lung, EGFR mutant) | 3.5 - 5.7 | [4] | |

| NCI-H1975 (Lung, EGFR mutant) | 4.4 - 6.2 | [4] | |

| Thiazole-Naphthalene Derivatives | MCF-7 (Breast) | 0.48 | [8] |

| A549 (Lung) | 0.97 | [8] | |

| Bis-Thiazole Derivatives | KF-28 (Brain) | 0.718 - 3.374 | [12] |

| A2780 (Ovarian) | 2.34 - 7.45 | [12] | |

| MCF-7 (Breast) | 0.6648 | [12] | |

| MDA-MB-231 (Breast) | 1.51 | [12] | |

| Thiazole-based VEGFR-2 Inhibitor | MDA-MB-231 (Breast) | 1.21 | [5] |

| 2-(4-hydroxybenzylidene)hydrazinyl]-thiazole | MCF-7 (Breast) | 2.57 | [11] |

| HepG2 (Liver) | 7.26 | [11] |

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the anticancer activity of EHT.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.[15][16]

-

Workflow Diagram:

Caption: Workflow for the MTT cell viability assay.

-

Protocol:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of EHT and a vehicle control (e.g., DMSO).

-

Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Aspirate the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.

-

Cell Cycle Analysis

This method uses propidium iodide (PI) staining to determine the distribution of cells in different phases of the cell cycle via flow cytometry.[17][18][19]

-

Workflow Diagram:

Caption: Workflow for cell cycle analysis using propidium iodide.

-

Protocol:

-

Culture cells with EHT at its IC50 concentration for 24 or 48 hours.

-

Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol while vortexing gently.

-

Store the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS and resuspend them in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

-

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[20][21]

-

Workflow Diagram:

Caption: Workflow for apoptosis detection using Annexin V-FITC and PI.

-

Protocol:

-

Treat cells with EHT for the desired time period.

-

Harvest the cells and wash them twice with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and propidium iodide to the cell suspension.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Analyze the stained cells by flow cytometry within one hour. The populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells can be quantified.

-

Conclusion

While further direct experimental validation is required, the existing body of research on analogous thiazole derivatives strongly suggests that this compound is a promising candidate for anticancer drug development. Its predicted multi-targeted mechanism of action, involving the inhibition of key oncogenic signaling pathways and the disruption of fundamental cellular processes, provides a solid rationale for its continued investigation. The experimental protocols and comparative data presented in this guide offer a framework for the systematic evaluation of EHT's therapeutic potential.

References

- 1. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3-Substituted-2,3-Dihydrothiazole as a promising scaffold to design EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition [mdpi.com]

- 6. Synthesis and Antiproliferative Potential of Thiazole and 4-Thiazolidinone Containing Motifs as Dual Inhibitors of EGFR and BRAFV600E [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Frontiers | Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches [frontiersin.org]

- 13. Targeting apoptosis; design, synthesis and biological evaluation of new benzoxazole and thiazole based derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. MTT assay protocol | Abcam [abcam.com]

- 16. atcc.org [atcc.org]

- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 18. Flow cytometry with PI staining | Abcam [abcam.com]

- 19. vet.cornell.edu [vet.cornell.edu]

- 20. creative-diagnostics.com [creative-diagnostics.com]

- 21. assets.fishersci.com [assets.fishersci.com]

Investigating the Anti-inflammatory Properties of Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct experimental data was found for the anti-inflammatory properties of Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate in the public domain. The following guide is a comprehensive overview based on the established anti-inflammatory activities of structurally related thiazole derivatives. The experimental protocols and data presented are representative of the methodologies used to evaluate this class of compounds.

Introduction

Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen, is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory effects. The substitution pattern on the thiazole ring plays a crucial role in modulating these properties. This technical guide explores the potential anti-inflammatory characteristics of this compound, drawing parallels from and summarizing the data of analogous compounds. The anti-inflammatory actions of thiazole derivatives are often attributed to their ability to modulate key inflammatory pathways, including the inhibition of cyclooxygenase (COX) and nitric oxide synthase (iNOS) enzymes.

Potential Mechanisms of Anti-inflammatory Action

Thiazole derivatives have been reported to exert their anti-inflammatory effects through various mechanisms. The primary proposed pathways involve the inhibition of pro-inflammatory enzymes and the modulation of inflammatory signaling cascades.

Inhibition of Cyclooxygenase (COX) Enzymes

Many thiazole derivatives have been investigated as inhibitors of COX enzymes, particularly the inducible isoform, COX-2, which is upregulated at sites of inflammation and is responsible for the production of prostaglandins.

Inhibition of Inducible Nitric Oxide Synthase (iNOS)

Overproduction of nitric oxide (NO) by iNOS is a hallmark of inflammation. Several thiazole-containing compounds have demonstrated the ability to inhibit iNOS, thereby reducing the levels of this pro-inflammatory mediator.

The potential interplay of these inhibitory activities is depicted in the following signaling pathway diagram.

Data Presentation

The following tables summarize quantitative data for the anti-inflammatory activity of various thiazole derivatives, which may serve as a reference for predicting the potential efficacy of this compound.

In Vivo Anti-inflammatory Activity of Thiazole Derivatives

Table 1: Percentage Inhibition of Paw Edema in Carrageenan-Induced Rat Paw Edema Model

| Compound ID | Dose (mg/kg) | Time (hours) | % Inhibition of Edema | Reference Compound | % Inhibition (Reference) |

| 3c | 50 | 3 | 44 | Nimesulide | Not specified |

| 3d | 50 | 3 | 41 | Nimesulide | Not specified |

| 3a | 50 | 3 | Appreciable | Nimesulide | Not specified |

Data is for nitro-substituted thiazole derivatives.[1]

In Vitro Anti-inflammatory Activity of Thiazole Derivatives

Table 2: In Vitro COX Inhibition by Thiazole Derivatives

| Compound ID | Concentration (µM) | % COX-1 Inhibition | % COX-2 Inhibition | Reference Compound | % Inhibition (Reference) |

| Thiazole Derivative 1 | 5 | 14.7 - 74.8 | 53.9 - 81.5 | Celecoxib | Not specified |

Data represents a range for a series of thiazole carboxamide derivatives.

Table 3: In Vitro iNOS Inhibition by Thiazole Derivatives

| Compound ID | Assay | IC50 (µM) | Reference Compound | IC50 (µM) (Reference) |

| Thiazole Derivative A | iNOS enzyme assay | Varies | Aminoguanidine | Varies |

| Thiazole Derivative B | NO production in macrophages | Varies | Aminoguanidine | Varies |

Specific IC50 values for thiazole derivatives as iNOS inhibitors are variable and depend on the specific chemical structure.

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of anti-inflammatory thiazole derivatives are provided below.

In Vivo Carrageenan-Induced Paw Edema in Rats

This is a widely used model for evaluating acute inflammation.

-

Animals: Wistar albino rats of either sex (150-200g) are used.

-

Grouping: Animals are divided into control, standard, and test groups.

-

Dosing: The test compounds and a standard anti-inflammatory drug (e.g., Nimesulide) are administered orally or intraperitoneally.[1][2] The control group receives the vehicle.

-

Induction of Edema: After a set time (e.g., 30 minutes) post-dosing, 0.1 mL of 1% w/v carrageenan suspension in normal saline is injected into the sub-plantar region of the left hind paw of each rat.[1]

-

Measurement: The paw volume is measured using a plethysmometer at specified time intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.

-

Calculation: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vt is the mean increase in paw volume in the test group, and Vc is the mean increase in paw volume in the control group.

In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX enzymes.

-

Enzyme Source: Purified ovine or human recombinant COX-1 and COX-2 enzymes are used.

-

Assay Principle: The assay measures the peroxidase activity of the COX enzyme, which catalyzes the conversion of a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) in the presence of arachidonic acid.

-

Procedure:

-

The test compound is pre-incubated with the enzyme in a buffer solution.

-

Arachidonic acid is added to initiate the reaction.

-

The rate of oxidation of the chromogenic substrate is measured spectrophotometrically.

-

-

Calculation: The percentage inhibition is calculated by comparing the rate of reaction in the presence of the test compound to that of the vehicle control. The IC50 value (concentration causing 50% inhibition) is then determined.

In Vitro Nitric Oxide (NO) Production Assay in Macrophages

This assay measures the inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7).

-

Cell Culture: RAW 264.7 cells are cultured in a suitable medium.

-

Treatment: Cells are pre-treated with various concentrations of the test compound for a specified period, followed by stimulation with LPS to induce iNOS expression and NO production.

-

Measurement of Nitrite: The concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.

-

Calculation: The percentage inhibition of NO production is calculated by comparing the nitrite concentration in the treated wells to that of the LPS-stimulated control wells. The IC50 value is then determined.

Conclusion

While direct experimental evidence for the anti-inflammatory properties of this compound is limited in the available literature, the extensive research on analogous thiazole derivatives strongly suggests its potential as an anti-inflammatory agent. The primary mechanisms of action are likely to involve the inhibition of key inflammatory enzymes such as COX-2 and iNOS, leading to a reduction in the production of pro-inflammatory mediators. Further in-depth in vivo and in vitro studies are warranted to elucidate the specific anti-inflammatory profile and mechanism of action of this particular compound. The experimental protocols and comparative data presented in this guide provide a solid framework for such an investigation.

References

Thiazole Derivatives as a Promising Scaffold for Cholinesterase Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quest for effective treatments for neurodegenerative diseases, particularly Alzheimer's disease, has highlighted the critical role of cholinesterase inhibitors. These agents counteract the depletion of the neurotransmitter acetylcholine by inhibiting the enzymes responsible for its breakdown: acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Within the vast landscape of medicinal chemistry, the thiazole nucleus has emerged as a privileged scaffold for the design of potent and selective cholinesterase inhibitors. This technical guide provides an in-depth overview of the cholinesterase inhibitory potential of various thiazole derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.

Quantitative Data on Cholinesterase Inhibition by Thiazole Derivatives

The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following table summarizes the in vitro cholinesterase inhibitory activities of a selection of thiazole-based compounds from recent studies.

| Compound Class | Specific Derivative | Target Enzyme | IC50 Value (µM) | Reference Standard (IC50 in µM) |

| Benzimidazole-based Thiazoles | Analogue 16 | AChE | 0.10 ± 0.05 | Donepezil (2.16 ± 0.12) |

| Analogue 21 | BChE | 0.20 ± 0.050 | Donepezil (4.5 ± 0.11) | |

| Thiazole-bearing Sulfonamides | Analogue 1 | AChE | 0.10 ± 0.05 | Donepezil (2.16 ± 0.12) |

| Analogue 1 | BChE | 0.20 ± 0.050 | Donepezil (4.5 ± 0.11) | |

| 2-Imino-3-(4-arylthiazol-2-yl)thiazolidin-4-ones | Compound 10 | AChE | 0.103 | Donepezil (0.055) |

| Compound 16 | AChE | 0.109 | Donepezil (0.055) | |

| 4-(Benzo[d]thiazol-2-yl) phenols based on 4-hydroxycoumarin | Compound 3i | AChE | 2.7 | - |

| Thiazolidin-4-ones | Compound 6a (hippocampus) | AChE | 5.20 | - |

| Compound 6k (hippocampus) | AChE | 4.46 | - |

This table presents a selection of data to illustrate the range of activities observed. For a comprehensive understanding, please refer to the original research articles.

Experimental Protocols for Assessing Cholinesterase Inhibitory Activity

The most widely used method for determining AChE and BChE inhibitory activity is the spectrophotometric method developed by Ellman.

In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

Principle: This assay measures the activity of cholinesterase by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which results from the reaction of thiocholine (produced by the enzymatic hydrolysis of acetylthiocholine or butyrylthiocholine) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). The rate of color formation is proportional to the enzyme's activity, and a decrease in this rate in the presence of an inhibitor indicates its potency.

Materials and Reagents:

-

Acetylcholinesterase (AChE) from electric eel or human recombinant

-

Butyrylcholinesterase (BChE) from equine serum or human recombinant

-

Acetylthiocholine iodide (ATCI) as a substrate for AChE

-

Butyrylthiocholine iodide (BTCI) as a substrate for BChE

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

Test compounds (thiazole derivatives) dissolved in a suitable solvent (e.g., DMSO)

-

Reference inhibitor (e.g., Donepezil)

-

96-well microplate reader

Procedure:

-

Preparation of Reagents: All reagents are prepared in the phosphate buffer.

-

Assay in 96-Well Plate:

-

Add 25 µL of the test compound solution at various concentrations to the wells.

-

Add 50 µL of the AChE or BChE solution in buffer.

-

Incubate the mixture for 15 minutes at a controlled temperature (e.g., 37°C).

-

Add 125 µL of DTNB solution.

-

Initiate the reaction by adding 25 µL of the substrate solution (ATCI for AChE or BTCI for BChE).

-

-

Measurement: Immediately measure the absorbance at a wavelength of 412 nm at regular intervals for a specified period (e.g., 5 minutes) using a microplate reader.

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute).

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(Activity of control - Activity of test compound) / Activity of control] x 100

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Visualizing the Process

To better understand the experimental workflow and the underlying biological mechanism, the following diagrams are provided.

Caption: Experimental workflow for the in vitro cholinesterase inhibition assay.

Methodological & Application

Application Notes and Protocols: Hantzsch Th-synthesis-of-ethyl-2-4-hydroxyphenyl-thiazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thiazole moiety is a prominent heterocyclic scaffold found in a wide array of biologically active compounds and pharmaceuticals. The Hantzsch thiazole synthesis, first described in 1887, remains a fundamental and versatile method for the construction of the thiazole ring system.[1] This reaction typically involves the condensation of an α-haloketone with a thioamide. The process is known for its simplicity and generally high yields.[2] This document provides detailed application notes and a comprehensive protocol for the synthesis of Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate, a potentially valuable intermediate in drug discovery, via the Hantzsch thiazole synthesis.

Principle of the Method

The Hantzsch synthesis of this compound involves the reaction of 4-hydroxythiobenzamide with ethyl bromopyruvate. The reaction proceeds through an initial SN2 reaction, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.

Experimental Protocols

This section details the necessary procedures for the synthesis of the target compound, including the preparation of the requisite starting materials.

Synthesis of Starting Material 1: 4-Hydroxythiobenzamide

A common method for the synthesis of 4-hydroxythiobenzamide is the reaction of 4-hydroxybenzonitrile with a sulfur source, such as sodium hydrosulfide.

Materials:

-

4-Hydroxybenzonitrile

-

Sodium hydrosulfide (NaSH)

-

Diethylamine or other suitable secondary amine

-

Acetic acid

-

Water

-

Ethanol

Equipment:

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating plate

-

Büchner funnel and flask

-

Standard laboratory glassware

Procedure:

-

To a 250 mL round-bottom flask, add 90 mL of water, 3 mL of diethylamine, 30 g of 4-hydroxybenzonitrile, and 20 g of sodium hydrosulfide.[3]

-

Stir the mixture and slowly heat to approximately 85°C.[3]

-

Once the temperature is reached, slowly add 25 mL of propionic acid dropwise.[3]

-

After the addition is complete, continue stirring the reaction mixture at 85°C for 2 hours.[3]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the 4-hydroxybenzonitrile starting material is consumed.

-

Cool the reaction mixture to about 10°C in an ice bath.[3]

-

Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Wash the solid twice with cold water.[3]

-

Dry the solid at approximately 60°C to obtain the 4-hydroxythiobenzamide product. A faint yellow solid is expected.[3]

Synthesis of Starting Material 2: Ethyl Bromopyruvate

Ethyl bromopyruvate can be synthesized by the bromination of ethyl pyruvate.

Materials:

-

Ethyl pyruvate

-

Bromine

-

Dichloromethane

-

Concentrated sulfuric acid

Equipment:

-

Three-neck round-bottom flask with a dropping funnel and thermometer

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a 500 mL three-neck flask equipped with a constant-pressure dropping funnel and a thermometer, sequentially add 40 g of ethyl pyruvate, 190 g of dichloromethane, and concentrated sulfuric acid. Stir the solution.

-

Heat the mixture.

-

Slowly add bromine dropwise to the reaction mixture.

-

After the addition, continue to stir the reaction at reflux for a set time, monitoring the reaction by TLC.

-

After the reaction is complete, cool the mixture and wash it with water and a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl bromopyruvate. Further purification can be achieved by distillation under reduced pressure.

Hantzsch Thiazole Synthesis of this compound

This protocol outlines the final condensation reaction to yield the target compound.

Materials:

-

4-Hydroxythiobenzamide

-

Ethyl bromopyruvate

-

Ethanol

-

Sodium bicarbonate

Equipment:

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating plate

-

Büchner funnel and flask

-

Standard laboratory glassware

-

Recrystallization apparatus

Procedure:

-

In a round-bottom flask, dissolve an equimolar amount of 4-hydroxythiobenzamide in ethanol.

-

To this solution, add an equimolar amount of ethyl bromopyruvate dropwise with stirring.

-

Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain for 2-4 hours. The progress of the reaction should be monitored by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Neutralize the reaction mixture by adding a saturated solution of sodium bicarbonate.

-

The crude product may precipitate upon neutralization. If so, collect the solid by vacuum filtration. If not, the solvent can be removed under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

-

Dry the purified crystals to obtain this compound.

Data Presentation

Table 1: Summary of Reaction Parameters and Yields

| Parameter | 4-Hydroxythiobenzamide Synthesis | Ethyl Bromopyruvate Synthesis | Hantzsch Thiazole Synthesis |

| Solvent | Water | Dichloromethane | Ethanol |

| Reaction Temperature | 85°C[3] | Reflux | Reflux (~78°C) |

| Reaction Time | 2 hours[3] | Varies (TLC monitored) | 2-4 hours (TLC monitored) |

| Typical Yield | ~95%[3] | Varies | 79-90% (expected for similar syntheses)[4][5] |

Table 2: Characterization Data for this compound (Expected)

| Analysis | Expected Result |

| Appearance | Pale yellow solid |

| Melting Point (°C) | To be determined experimentally |

| 1H NMR (DMSO-d6, 400 MHz) δ (ppm) | ~10.0 (s, 1H, -OH), ~8.1 (s, 1H, thiazole-H), ~7.8 (d, 2H, Ar-H), ~6.9 (d, 2H, Ar-H), ~4.3 (q, 2H, -OCH2CH3), ~1.3 (t, 3H, -OCH2CH3) (based on similar structures) |

| 13C NMR (DMSO-d6, 100 MHz) δ (ppm) | ~168, ~161, ~160, ~145, ~128, ~125, ~116, ~115, ~61, ~14 (based on similar structures) |

| IR (KBr) νmax (cm-1) | ~3400 (-OH), ~3100 (Ar C-H), ~1700 (C=O, ester), ~1600, ~1500 (Ar C=C), ~1250 (C-O) (based on similar structures) |

| Mass Spec (m/z) | Expected [M+H]+ at 250.05 |

Mandatory Visualizations

Diagram 1: Hantzsch Thiazole Synthesis Workflow

Caption: Workflow for the Hantzsch synthesis of the target compound.

Diagram 2: Hantzsch Thiazole Synthesis Mechanism

Caption: Key steps in the Hantzsch thiazole synthesis mechanism.

References

- 1. synarchive.com [synarchive.com]

- 2. chemhelpasap.com [chemhelpasap.com]

- 3. CN104163802A - 2-aminothiazole-4-ethyl formate preparation method - Google Patents [patents.google.com]

- 4. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bepls.com [bepls.com]

Application Notes and Protocols: Synthesis of Febuxostat from Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic pathways and detailed experimental protocols for the preparation of Febuxostat, a potent non-purine selective inhibitor of xanthine oxidase, using Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate as a key intermediate. The following sections detail the multi-step synthesis, including formylation, cyanation, alkylation, and final hydrolysis, supported by quantitative data and visual workflows.

Synthetic Pathway Overview

The synthesis of Febuxostat from this compound involves a four-step reaction sequence. The general pathway is illustrated below, starting with the formylation of the phenol ring, followed by conversion of the formyl group to a nitrile, alkylation of the phenolic hydroxyl group, and concluding with the hydrolysis of the ethyl ester to the final carboxylic acid product.

Caption: Overall synthetic pathway for Febuxostat starting from this compound.

Quantitative Data Summary

The following table summarizes the reported yields for each step in the synthesis of Febuxostat from various sources, providing a comparative overview of the efficiency of different methodologies.

| Step | Reagents | Yield (%) | Purity (%) | Reference |

| Formylation | Paraformaldehyde, Anhydrous MgCl₂, Triethylamine in Acetonitrile | 95 | Not Specified | [1] |

| Urotropine, Cerous compounds in Glacial Acetic Acid | 50 | 90 (HPLC) | [2] | |

| Urotropine, Cerous compounds in Glacial Acetic Acid | 65 | 91 (HPLC) | [2] | |

| Urotropine in Polyphosphoric Acid and Sulfuric Acid | 93 | Not Specified | [3] | |

| Cyanation | Hydroxylamine hydrochloride, Acetyl chloride in DMF | 99 | Not Specified | [4] |

| Hydroxylamine hydrochloride, Sodium formate in Formic acid | 85.9 | Not Specified | [5] | |

| Alkylation | Isobutyl bromide, K₂CO₃ in DMF | 92.9 | Not Specified | [5] |

| Isobutyl bromide, K₂CO₃, KI in DMF | Not Specified | Not Specified | [4] | |

| Hydrolysis | NaOH in n-butanol | 87 | 99.40 (HPLC) | |

| Barium hydroxide octahydrate in THF/water | Not Specified | Not Specified | [5] |

Detailed Experimental Protocols

This section provides detailed, step-by-step protocols for each of the key transformations in the synthesis of Febuxostat.

Step 1: Formylation of this compound

This protocol describes the introduction of a formyl group onto the phenyl ring ortho to the hydroxyl group.

Caption: Experimental workflow for the formylation reaction.

Protocol:

-

To a 2L four-necked flask, add 155.7 g of this compound and a suitable amount of acetonitrile.[1]

-

Stir the mixture and add 93 g of anhydrous magnesium chloride.[1]

-

Add 124 g of paraformaldehyde in batches.[1]

-

Add 310 mL of triethylamine dropwise.[1]

-

Heat the reaction mixture to reflux and maintain for 6 hours.[1]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of petroleum ether: ethyl acetate (2:1).[1]

-

After the reaction is nearly complete, cool the mixture slightly and quench the reaction by pouring it into water.[1]

-

Adjust the pH to 5-6 using dilute hydrochloric acid.[1]

-

Add a large amount of water to precipitate the product.

-

Cool the mixture, filter the resulting yellow solid, and dry to obtain Ethyl 2-(3-formyl-4-hydroxyphenyl)thiazole-4-carboxylate.[1]

Step 2: Cyanation of Ethyl 2-(3-formyl-4-hydroxyphenyl)thiazole-4-carboxylate

This protocol details the conversion of the formyl group to a nitrile group.

Protocol:

-

In a suitable reaction vessel, dissolve 10.0 g of Ethyl 2-(3-formyl-4-hydroxyphenyl)thiazole-4-carboxylate in 30 g of Dimethylformamide (DMF).[4]

-

Add 2.85 g of hydroxylamine hydrochloride and stir the mixture for 30 minutes.[4]

-

To this reaction mixture, add 3.3 g of acetyl chloride.[4]

-

Heat the mixture to 90°C and stir for 2-3 hours.[4]

-

Cool the reaction mass to room temperature.

-

Dilute the mixture with 100 mL of water and stir for 2 hours to precipitate the product.[4]

-

Filter the solid and wash with purified water to yield Ethyl 2-(3-cyano-4-hydroxyphenyl)thiazole-4-carboxylate.[4]

Step 3: Alkylation of Ethyl 2-(3-cyano-4-hydroxyphenyl)thiazole-4-carboxylate

This protocol describes the O-alkylation of the phenolic hydroxyl group with an isobutyl group.

Caption: Experimental workflow for the alkylation reaction.

Protocol:

-

Dissolve 14.14 g of Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate in 55 mL of dimethylformamide at ambient temperature.[4]

-

Add 40 g of potassium carbonate, followed by 15.9 mL of isobutyl bromide.[4]

-

Heat the reaction mixture to 75-80°C and stir for 4 hours.[4]

-

Cool the mixture to 25-30°C and add 165 mL of process water.[4]

-

Further cool to 0-5°C and stir for 30 minutes at this temperature.[4]

-

Filter off the precipitated solid and wash the filter cake with 55 mL of process water to obtain Ethyl 2-(3-cyano-4-isobutoxyphenyl)thiazole-4-carboxylate.[4]

Step 4: Hydrolysis of Ethyl 2-(3-cyano-4-isobutoxyphenyl)thiazole-4-carboxylate

This final step involves the saponification of the ethyl ester to yield Febuxostat.

Protocol:

-

To a stirred solution of 5.0 g of Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate in 50.0 mL of n-butanol at 25-30°C, add 1.74 g of NaOH.

-

Heat the reaction mass for 1-2 hours at 35-40°C.

-

Allow the reaction mixture to cool to 25-30°C.

-

Adjust the pH to 1-2 using concentrated HCl (approx. 5.0 mL).

-

The precipitated product is filtered, washed with a 1:1 mixture of n-butanol and water (10.0 mL).

-

Dry the product in a vacuum tray drier at 50-55°C under vacuum to provide Febuxostat.

References

- 1. Preparation method of febuxostat intermediate - Eureka | Patsnap [eureka.patsnap.com]

- 2. CN104418823A - Preparation method of febuxostat intermediate - Google Patents [patents.google.com]

- 3. CN102002017B - Method for preparing febuxostat intermediate - Google Patents [patents.google.com]

- 4. newdrugapprovals.org [newdrugapprovals.org]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Application Notes: Designing Novel Cholinesterase Inhibitors from Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate

Audience: Researchers, scientists, and drug development professionals.

Introduction: Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline and memory loss. A key therapeutic strategy involves the inhibition of cholinesterases, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), to increase the levels of the neurotransmitter acetylcholine in the brain.[1] Heterocyclic scaffolds, particularly those containing a thiazole ring, have been identified as effective structures for designing potent cholinesterase inhibitors.[2][3] This document provides detailed protocols and application notes for the design, synthesis, and evaluation of novel cholinesterase inhibitors using Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate as a starting scaffold. This scaffold presents multiple points for chemical modification to explore the structure-activity relationship (SAR) and optimize inhibitory potency and selectivity.

Section 1: Overall Design and Development Workflow

The development of novel inhibitors is a multi-step process that integrates computational design, chemical synthesis, and biological evaluation. The workflow begins with the core scaffold and utilizes in silico methods to predict promising derivatives. These candidates are then synthesized, purified, and subjected to rigorous in vitro screening to identify lead compounds for further optimization.

Caption: Integrated workflow for novel cholinesterase inhibitor design.

Section 2: Experimental Protocols

Protocol 2.1: Molecular Docking of Thiazole Derivatives

Objective: To predict the binding affinity and interaction modes of designed derivatives with human AChE and BChE.

Methodology:

-

Protein Preparation:

-

Obtain the crystal structures of human AChE (PDB ID: 4EY7) and BChE (PDB ID: 4BDS) from the Protein Data Bank.

-

Prepare the protein by removing water molecules and ligands, adding hydrogen atoms, and assigning charges using software like AutoDock Tools or Maestro (Schrödinger).

-

-

Ligand Preparation:

-

Draw the 3D structures of the designed derivatives from the starting scaffold.

-

Perform energy minimization using a suitable force field (e.g., MMFF94).

-

Assign Gasteiger charges and define rotatable bonds.

-

-

Grid Generation:

-

Define the binding site by creating a grid box centered on the active site gorge of the enzyme, typically defined by key residues like Trp86 and Trp286 in AChE.[4] The grid box should be large enough to accommodate the ligand.

-

-

Docking Execution:

-

Perform molecular docking using software such as AutoDock Vina or Glide. Use the Lamarckian Genetic Algorithm for flexible ligand docking.

-

-

Analysis:

Protocol 2.2: Synthesis of N-benzyl-2-(4-hydroxyphenyl)thiazole-4-carboxamide (Representative Derivative)

Objective: To synthesize a derivative by modifying the ester group of the parent compound into an amide.

Materials:

-

This compound

-

Benzylamine

-

Methanol (MeOH)

-

Sodium methoxide (catalytic amount)

-

Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

-

Dissolve this compound (1 equivalent) in methanol in a round-bottom flask.

-

Add benzylamine (1.2 equivalents) to the solution.

-

Add a catalytic amount of sodium methoxide.

-

Reflux the reaction mixture for 12-24 hours, monitoring progress with Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product using column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to yield the pure amide derivative.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.[2][7]

Protocol 2.3: Cholinesterase Inhibition Assay (Ellman's Method)

Objective: To determine the in vitro inhibitory activity (IC₅₀) of the synthesized compounds against AChE and BChE. This protocol is adapted from the widely used Ellman's spectrophotometric method.[5][8][9][10]

Materials:

-

Acetylcholinesterase (AChE) from Electrophorus electricus or human recombinant

-

Butyrylcholinesterase (BChE) from equine serum or human recombinant

-

Acetylthiocholine iodide (ATCI) - Substrate for AChE

-

Butyrylthiocholine iodide (BTCI) - Substrate for BChE

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (0.1 M, pH 8.0)

-

Test compounds and positive control (e.g., Donepezil) dissolved in DMSO

-

96-well microplate and a microplate reader

Procedure:

-

Reagent Preparation:

-

Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.[9]

-

AChE/BChE Solution: Prepare a stock solution of the enzyme in the buffer. The final concentration in the well should be optimized (e.g., 0.1-0.25 U/mL).[8]

-

DTNB Solution: Prepare a 10 mM stock solution in the buffer.[9]

-